Lithium dicyclohexylamide
Description
Significance of Lithium Dicyclohexylamide as a Sterically Hindered Strong Base
The primary significance of this compound (Cy₂NLi) in organic synthesis lies in its function as a strong, yet sterically demanding, non-nucleophilic base. thieme-connect.de The large steric profile of the two cyclohexyl groups effectively shields the nitrogen atom, which is the center of basicity and nucleophilicity. This steric hindrance minimizes its ability to act as a nucleophile and add to electrophilic centers like carbonyl groups, a common issue with other strong bases. thieme-connect.de Instead, it excels at abstracting protons, even from very weak carbon acids. chemicalbook.com
This high basicity, coupled with low nucleophilicity, makes this compound a valuable reagent for the regioselective formation of enolates from ketones and esters. chemicalbook.com The deprotonation of carbonyl compounds generates reactive enolate intermediates that can then participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org The steric bulk of Cy₂NLi can also influence the stereochemical outcome of deprotonation reactions. For instance, it has been employed for the stereoselective synthesis of (E)-cyclodecene through the dehydrohalogenation of chlorocyclodecane, yielding the E-isomer exclusively. thieme-connect.de
Compared to the more commonly used lithium diisopropylamide (LDA), this compound is even more sterically hindered. wpmucdn.com This increased bulk can lead to different selectivity in certain reactions. However, its solubility is lower in hydrocarbon solvents compared to LDA, and it often exists as dimeric or higher-order aggregates in solution, which can influence its reactivity. wpmucdn.com NMR studies have shown that, despite differences in solubility and aggregation, Cy₂NLi and LDA exhibit similar solution behavior, existing predominantly as cyclic dimers in solvents like tetrahydrofuran (B95107) (THF). wpmucdn.com
Historical Development and Role in Anionic Chemistry
The field of organolithium chemistry began with Wilhelm Schlenk's first synthesis of organolithium compounds in 1917. nih.gov However, the development and application of lithium amides as highly selective bases in organic synthesis became more prominent much later. organicchemistrydata.orgorgsyn.org Lithium amides, as a class of reagents, are crucial for generating carbanions and other anionic intermediates by deprotonating substrates. wpmucdn.comthieme-connect.de
This compound is prepared by the reaction of dicyclohexylamine (B1670486) with an organolithium reagent, typically n-butyllithium, in a suitable solvent like THF. thieme-connect.dechemicalbook.comorgsyn.org This method is analogous to the preparation of other lithium amides, such as the widely used lithium diisopropylamide (LDA). thieme-connect.de
The role of this compound in anionic chemistry is defined by its ability to act as a strong base to form anionic species. chemicalbook.com It is used to deprotonate a range of substrates, including ketones, esters, and alkyl halides, to generate reactive anions. chemicalbook.com For example, it was used in the in situ preparation of dibromomethyllithium for addition to ketones. orgsyn.org The generated anions are key intermediates in a multitude of synthetic transformations, enabling the construction of complex molecular architectures. orgsyn.org The development of a variety of lithium amides with different steric and electronic properties, including this compound, has provided synthetic chemists with a powerful toolkit to control reactivity and selectivity in anionic chemistry. researchgate.netnih.gov
Research Landscape and Key Academic Contributions
The research landscape for this compound involves its application in novel synthetic methodologies and fundamental studies of its structure and reactivity. Key academic contributions have expanded its utility beyond that of a simple, sterically hindered base.
A significant area of research has been the investigation of the solution structure of lithium amides, pioneered by the work of David B. Collum. Through detailed NMR spectroscopic studies, it was established that this compound, much like LDA, exists primarily as cyclic dimers in THF solution. wpmucdn.com These structural insights are crucial for understanding and predicting the reactivity and selectivity of these reagents. wpmucdn.comorganicchemistrydata.org
More recently, the research group of Douglas W. Stephan at the University of Toronto has demonstrated a novel application for this compound in transition-metal-free Fischer-Tropsch type chemistry. acs.orgnih.gov Their work showed that Cy₂NLi can react with carbon monoxide (CO) or syngas (a mixture of CO and H₂) to generate transient intermediates. acs.orgnih.gov These intermediates are capable of undergoing further reactions to form new carbon-carbon and carbon-hydrogen bonds, representing a main-group element approach to processes traditionally catalyzed by transition metals. acs.org
In the field of methodology development, this compound has been utilized in combination with various metal salts. Research has shown that using Cy₂NLi in the presence of salts like ZnCl₂·2LiCl or MgCl₂ in continuous flow reactors allows for the rapid and efficient metalation of a wide range of functionalized arenes and heteroarenes. rsc.org This approach offers advantages in terms of reaction speed and scalability. rsc.org Furthermore, studies on the synthesis of the tuberculosis drug bedaquiline (B32110) have explored various lithium amides, including this compound, to optimize the yield and diastereoselectivity of key steps, although in this specific case, less hindered bases proved more effective. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;dicyclohexylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGVHYSMVGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)[N-]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194055 | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4111-55-1 | |
| Record name | Lithium dicyclohexylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium dicyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dicyclohexylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Lithium Dicyclohexylamide Production and Handling
Standard Laboratory-Scale Preparation Routes
The most prevalent and well-established method for synthesizing lithium dicyclohexylamide (Cy₂NLi) in a laboratory setting involves the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent. The reaction is typically conducted in an aprotic solvent under an inert atmosphere to prevent the degradation of the highly reactive product. chembk.com
The general reaction is as follows: (C₆H₁₁)₂NH + R-Li → (C₆H₁₁)₂NLi + R-H
The most common organolithium reagent used is n-butyllithium (n-BuLi). orgsyn.org Tetrahydrofuran (B95107) (THF) is a favored solvent due to its ability to effectively solvate the lithium ion. The reaction is typically performed at low temperatures, ranging from -78°C to 0°C, to control the reactivity and minimize the formation of side products. orgsyn.orgoregonstate.edu
A typical laboratory procedure involves dissolving dicyclohexylamine in anhydrous THF in a flask under a nitrogen or argon atmosphere. orgsyn.org The flask is cooled in an ice-water or dry ice/acetone bath, and a solution of n-butyllithium in hexanes is added dropwise. orgsyn.org The resulting mixture is stirred for a period to ensure complete formation of the this compound, which may precipitate as a white solid. orgsyn.orgwpmucdn.com
Table 1: Standard Laboratory Synthesis Parameters for this compound
| Parameter | Description | Typical Conditions | Source |
|---|---|---|---|
| Starting Amine | The precursor that is deprotonated. | Dicyclohexylamine | orgsyn.org |
| Lithiating Agent | The strong base used for deprotonation. | n-Butyllithium (typically in hexanes) | orgsyn.org |
| Solvent | The reaction medium. | Anhydrous Tetrahydrofuran (THF) | orgsyn.org |
| Atmosphere | The gaseous environment for the reaction. | Inert (Nitrogen or Argon) | chembk.com |
| Temperature | The temperature at which the reaction is conducted. | -78°C to 0°C | orgsyn.orgoregonstate.edu |
Industrial-Scale Synthesis via Continuous Flow Technology
For larger, industrial-scale production of this compound, continuous flow technology offers significant advantages over traditional batch processing. This methodology allows for enhanced control over reaction parameters, improved heat management, and greater reproducibility, which are crucial for ensuring both product quality and operational safety. rsc.org
In a continuous flow setup, solutions of the reagents are pumped through a reactor where they mix and react. researchgate.netresearchgate.net This approach minimizes the volume of hazardous materials at any given time and allows for precise control of residence time and temperature, leading to higher yields and purity. sci-hub.se Research has demonstrated that the use of this compound in flow systems enables rapid and efficient lithiation of various organic molecules. rsc.orgresearchgate.net For instance, fast and convenient metalations of functionalized arenes and heteroarenes have been achieved with residence times as short as 40 seconds at 0°C when using Cy₂NLi in a continuous flow system. rsc.orgresearchgate.netrsc.org
The economic benefits of using this compound in flow processes are also notable, as the precursor, dicyclohexylamine, is significantly less expensive than the amines required for other common lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). rsc.orgrsc.org The ability to scale up these reactions without extensive re-optimization is a key advantage of continuous flow technology. rsc.orgresearchgate.net
Table 2: Research Findings on Continuous Flow Synthesis with this compound
| Finding | Description | Source |
|---|---|---|
| Enhanced Control | Continuous flow reactors provide superior control over reaction stoichiometry, temperature, and mixing. | |
| Rapid Reactions | In situ trapping flow metalations using Cy₂NLi can be achieved in as little as 40 seconds at 0°C. | rsc.orgresearchgate.net |
| Scalability | Flow metalations can be easily scaled up by extending the operation time without the need for significant re-optimization. | rsc.orgresearchgate.net |
| Economic Advantage | The use of the less expensive precursor dicyclohexylamine makes this a more economical choice compared to other lithium amides like LiTMP. | rsc.orgrsc.org |
Considerations for Purity and Stability in Research Applications
The purity and stability of this compound are critical for its successful application in organic synthesis. The compound is sensitive to air and moisture, and therefore must be handled and stored under an inert atmosphere. chembk.com
The stability of lithium amide solutions can be influenced by the solvent. While highly soluble in ethers like THF, some lithium amides can decompose over time in these solvents. chemicalbook.com For instance, lithium diisopropylamide (LDA), a related compound, is known to be unstable in pure THF at room temperature. chemicalbook.com The stability of this compound is also affected by temperature and its aggregation state in solution. wpmucdn.com NMR spectroscopy studies have been crucial in understanding the solution structure of this compound, revealing that it exists predominantly as dimeric species in solvents like THF, similar to LDA. wpmucdn.com
For research applications requiring high purity, it is essential to start with pure reagents and solvents. The presence of impurities, such as excess dicyclohexylamine or by-products from the reaction with the solvent, can affect the outcome of subsequent reactions. orgsyn.org In industrial settings, rigorous control of reaction parameters is employed to ensure high product quality. The solid product can be purified by crystallization. chembk.com
Table 3: Factors Affecting Purity and Stability of this compound
| Factor | Influence on Purity and Stability | Source |
|---|---|---|
| Atmosphere | Exposure to air and moisture leads to rapid decomposition. Must be handled under an inert atmosphere (e.g., nitrogen, argon). | chembk.com |
| Solvent Choice | The solvent affects solubility and stability. While soluble in ethers like THF, prolonged storage can lead to decomposition. | wpmucdn.comchemicalbook.com |
| Temperature | Lower temperatures are generally preferred for both synthesis and storage to minimize decomposition and side reactions. | orgsyn.orgnih.gov |
| Reagent Purity | The purity of the starting dicyclohexylamine and n-butyllithium is crucial for obtaining a pure product. | orgsyn.org |
| Aggregation | In solution, it exists as aggregates (primarily dimers), which can influence its reactivity and stability. | wpmucdn.com |
Elucidation of Aggregation and Solvation Structures of Lithium Dicyclohexylamide
Solution-Phase Aggregation States (e.g., Cyclic Dimers, Disolvated Dimers)
In solution, lithium dicyclohexylamide (Cy₂NLi) predominantly exists as aggregated species rather than a simple monomer. Spectroscopic studies have revealed that the primary form of aggregation is a cyclic dimer. wpmucdn.com This is analogous to the well-studied lithium diisopropylamide (LDA), which also favors a dimeric structure in solution. wpmucdn.comwpmucdn.com
The addition of coordinating solvents, such as tetrahydrofuran (B95107) (THF), leads to the formation of solvated dimers. Specifically, in THF, Cy₂NLi forms disolvated dimers, where each lithium atom in the cyclic dimer coordinates with a solvent molecule. wpmucdn.com Early suggestions of a monomer-dimer equilibrium in certain solvent systems have been re-evaluated, with more advanced spectroscopic techniques confirming the prevalence of dimeric structures. wpmucdn.com
Influence of Ethereal and Hydrocarbon Solvents on Aggregation Equilibria
The nature of the solvent plays a pivotal role in the solubility and aggregation state of this compound. Cy₂NLi is notably insoluble in non-polar hydrocarbon solvents like pentane (B18724) or toluene (B28343) unless a coordinating solvent is introduced. wpmucdn.com
The addition of ethereal solvents like tetrahydrofuran (THF) is necessary to solubilize Cy₂NLi in hydrocarbons. For instance, a solution of 0.1 M Cy₂NLi in hydrocarbon requires more than three equivalents of THF per lithium atom to achieve solubility. wpmucdn.com In such mixed solvent systems, the dominant species remains the cyclic dimer, now solvated by THF molecules. wpmucdn.com The aggregation equilibrium, therefore, is heavily shifted towards the formation of these solvated dimers in the presence of sufficient ethereal solvent.
Role of Donor Ligands and Cosolvents (e.g., Hexamethylphosphoramide) on Solvation
Strongly coordinating donor ligands, such as hexamethylphosphoramide (B148902) (HMPA), significantly influence the solvation and aggregation of this compound. wikipedia.org HMPA is a highly polar, aprotic solvent known for its strong ability to coordinate with lithium cations. wisc.edu
When HMPA is added to a solution of Cy₂NLi, it can displace weaker coordinating solvents like THF. In a THF/pentane mixture, the addition of two equivalents of HMPA results in the formation of a bis(HMPA)-solvated dimer, to the exclusion of monomeric species. wpmucdn.com Interestingly, even with a powerful donor ligand like HMPA, Cy₂NLi shows a reluctance to deaggregate into monomers, a behavior it shares with LDA. wpmucdn.com Instead of forming monomers, the addition of HMPA can sometimes lead to the formation of mixed dimers, particularly if the HMPA undergoes decomposition. wpmucdn.com This highlights the stability of the dimeric core of this compound.
The table below summarizes the effect of different solvents and ligands on the aggregation state of this compound.
| Solvent/Ligand System | Predominant Species | Solubility |
| Hydrocarbon (e.g., pentane, toluene) | Insoluble Aggregates | Poor |
| THF | Disolvated Cyclic Dimers | Soluble |
| THF/HMPA | Bis(HMPA)-solvated Dimers | Soluble |
This table illustrates the impact of solvent environment on the aggregation and solubility of this compound.
Advanced Spectroscopic Characterization of Aggregates (e.g., Multi-Nuclear NMR Spectroscopy: ⁶Li, ¹⁵N NMR; Zero-Quantum NMR)
The detailed structural elucidation of this compound aggregates has been made possible through the application of advanced NMR spectroscopic techniques, particularly using isotopically labeled compounds. wpmucdn.comnorthwestern.edu
⁶Li and ¹⁵N NMR Spectroscopy: By using [⁶Li,¹⁵N]-labeled Cy₂NLi, researchers can directly probe the Li-N bonding environment. In solution, the spectra exhibit a ⁶Li triplet and a ¹⁵N quintet, with a coupling constant (¹JLiN) of approximately 5.0 Hz. wpmucdn.com This splitting pattern is characteristic of a cyclic dimer where each lithium is coupled to two nitrogen atoms and each nitrogen is coupled to two lithium atoms.
Zero-Quantum NMR Spectroscopy: To definitively distinguish between cyclic dimers and higher-order cyclic oligomers (like trimers or tetramers), ¹⁵N zero-quantum NMR spectroscopy is employed. wpmucdn.comacs.org This technique confirmed that the observable cyclic aggregate of Cy₂NLi in solution is indeed a dimer. wpmucdn.com
The following table presents typical NMR spectroscopic data for [⁶Li,¹⁵N]Cy₂NLi in a THF/pentane solvent system, which supports the dimeric structure.
| Nucleus | Multiplicity | Chemical Shift (ppm) | J-Coupling (Hz) |
| ⁶Li | Triplet | Varies with conditions | ¹J(Li,N) ≈ 5.0 |
| ¹⁵N | Quintet | Varies with conditions | ¹J(N,Li) ≈ 5.0 |
This table shows the characteristic NMR data for the dimeric form of this compound. wpmucdn.com
Comparative Analysis of Aggregation with Other Lithium Amides
The aggregation behavior of this compound is often compared and contrasted with other widely used lithium amides, such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS). wpmucdn.com
Despite significant differences in solubility, with Cy₂NLi being much less soluble in hydrocarbons, its aggregation behavior in coordinating solvents is remarkably similar to that of LDA. wpmucdn.com Both predominantly form disolvated cyclic dimers in THF. wpmucdn.comwpmucdn.com This is in contrast to the notion that the bulkier cyclohexyl groups might lead to different aggregation states. wpmucdn.com
Mechanistic Investigations of Lithium Dicyclohexylamide Mediated Reactions
Proton Abstraction and Deprotonation Mechanisms
Lithium dicyclohexylamide (Cy₂NLi) is a potent, non-nucleophilic base widely employed in organic synthesis for proton abstraction. Its primary mechanism of action involves the deprotonation of weakly acidic substrates to generate reactive intermediates. The bulky dicyclohexyl groups render the amide sterically hindered, which minimizes its nucleophilicity and enhances its selectivity for proton removal over competing nucleophilic attack.
The deprotonation process is generally accepted to proceed through a complex-induced proximity effect (CIPE). In this model, the lithium cation of Cy₂NLi coordinates with a heteroatom (often oxygen or nitrogen) on the substrate. This initial complexation brings the dicyclohexylamide base into close proximity with the target proton, facilitating its abstraction. ias.ac.in This pre-coordination is a key factor in the regioselectivity observed in many Cy₂NLi-mediated deprotonations.
The reaction can be depicted as a six-membered, chair-like transition state, particularly in the deprotonation of carbonyl compounds to form enolates. imperial.ac.uk In this transition state, the lithium is coordinated to both the carbonyl oxygen and the amide nitrogen, while the amide nitrogen abstracts a proton from the α-carbon. This organized transition state helps to explain the high stereoselectivity often observed in these reactions.
Furthermore, the nature of the substrate and reaction conditions can influence the deprotonation mechanism. For instance, in the reaction with azobenzene (B91143), instead of proton abstraction, a single-electron transfer (SET) mechanism is observed. nih.govresearchgate.net However, with benzalaniline, a close relative of azobenzene, the reaction proceeds via a standard proton-abstraction mechanism, highlighting the subtle electronic factors that can alter the reaction pathway. nih.gov
Role of Lithium-Nitrogen Coordination in Basicity Enhancement
The high basicity of this compound is not solely an intrinsic property of the dicyclohexylamide anion but is significantly enhanced by the coordination of the lithium cation to the nitrogen atom. This Li-N bond polarizes the nitrogen atom, increasing its effective negative charge and, consequently, its proton affinity. The strength of this coordination and its influence on basicity are modulated by the solvent and the aggregation state of the amide. numberanalytics.com
The interplay between aggregation, solvation, and Li-N coordination is a critical factor in the reactivity of Cy₂NLi. For instance, the addition of strongly coordinating ligands like hexamethylphosphoramide (B148902) (HMPA) can deaggregate the lithium amide clusters, leading to more reactive monomeric species and altering the reaction mechanism. nih.gov The coordination environment around the lithium ion not only enhances the basicity of the amide but also plays a crucial role in the organization of the transition state, thereby influencing the stereochemical outcome of the deprotonation. d-nb.info
Formation Pathways of Lithium Enolates and Other Carbanionic Intermediates
This compound is highly effective in the deprotonation of carbonyl compounds to form lithium enolates, which are key nucleophilic intermediates in a vast array of carbon-carbon bond-forming reactions. The formation of a lithium enolate begins with the coordination of the lithium ion of Cy₂NLi to the carbonyl oxygen of the substrate. This is followed by the abstraction of a proton from the α-carbon by the dicyclohexylamide base, typically through a six-membered, chair-like transition state. imperial.ac.uk182.160.97 This process is essentially irreversible due to the significant difference in pKa between the carbonyl compound and dicyclohexylamine (B1670486). makingmolecules.com
The regioselectivity of enolate formation from unsymmetrical ketones is a classic example of kinetic versus thermodynamic control, which can be manipulated by the choice of base and reaction conditions. masterorganicchemistry.com Due to its steric bulk, this compound preferentially abstracts the less sterically hindered proton, leading to the formation of the kinetic enolate. masterorganicchemistry.comwikipedia.org
Beyond enolates, Cy₂NLi can generate other carbanionic intermediates. For example, it can deprotonate terminal aziridines to produce trans-α-lithiated terminal aziridines. researchgate.netacs.org These reactive species can then undergo further reactions such as dimerization or isomerization. acs.org Similarly, the deprotonation of terminal epoxides with Cy₂NLi can lead to the formation of α-lithiated epoxides. researchgate.net In some instances, Cy₂NLi has been shown to react with carbon monoxide or syngas to generate transient intermediates with carbene-like character, which can then participate in carbon-carbon and carbon-hydrogen bond formations. nih.gov
The formation of these various carbanionic species is often performed in situ and the resulting intermediates are trapped with a suitable electrophile. The use of additives, such as metal salts like MgCl₂ or ZnCl₂, can influence the reactivity and stability of the generated carbanions through transmetalation. nih.govresearchgate.net
Kinetic and Thermodynamic Control in Deprotonation Processes
The principles of kinetic and thermodynamic control are central to understanding the regioselectivity of deprotonation reactions mediated by this compound, particularly in the context of enolate formation from unsymmetrical ketones. wikipedia.org
Kinetic Control: This regime favors the product that is formed fastest. libretexts.org In the deprotonation of a ketone, the kinetic product is the enolate formed by the removal of the most accessible α-proton. wikipedia.org this compound, being a sterically hindered base, preferentially attacks the less sterically encumbered proton, leading to the formation of the less substituted, or "kinetic," enolate. masterorganicchemistry.com These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic product. masterorganicchemistry.comlibretexts.org The irreversibility of the deprotonation under these conditions ensures that the product distribution reflects the relative rates of proton abstraction.
Thermodynamic Control: This regime favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. libretexts.org The thermodynamic enolate is generally the more substituted one, as it corresponds to a more substituted and thus more stable double bond. masterorganicchemistry.com To achieve thermodynamic control, a weaker base that allows for reversible deprotonation or higher reaction temperatures that facilitate equilibration are typically employed. masterorganicchemistry.com While Cy₂NLi is primarily used under kinetic control, reaction conditions can sometimes be adjusted to favor the thermodynamic product, for example, by allowing the reaction mixture to warm up and equilibrate.
The choice between kinetic and thermodynamic control allows for the selective formation of a desired regioisomeric enolate, which can then be reacted with an electrophile to achieve a specific synthetic outcome. The steric bulk of Cy₂NLi is a key factor that enables its use as a premier reagent for achieving high levels of kinetic selectivity in deprotonation reactions. organicchemistrydata.org
Mechanistic Insights into Electron Transfer Processes
While proton abstraction is the most common reaction pathway for lithium amides, there is growing evidence that they can also participate in single-electron transfer (SET) processes, shifting their reactivity into the radical domain. researchgate.netd-nb.info
In certain cases, this compound can act as a single-electron reductant. A notable example is its reaction with azobenzene, where instead of deprotonation, an electron transfer occurs from Cy₂NLi to azobenzene. nih.govresearchgate.net This generates the azobenzene radical anion and the dicyclohexylaminyl radical, initiating a cascade of further transformations. nih.govresearchgate.net This reactivity contrasts with the behavior of benzalaniline, which undergoes straightforward deprotonation, indicating that the substrate's reduction potential is a critical factor. nih.gov
More recent research has explored leveraging this SET capability for synthetic applications. For instance, a lithium amide can induce a single-electron transfer to a benzophenone, generating an N-centered radical and a ketyl radical anion. researchgate.net This "frustrated radical pair" can then act synergistically to abstract a hydrogen atom from a substrate, initiating a radical-radical coupling reaction. researchgate.net This opens up new avenues for C-H functionalization that are distinct from traditional polar reactivity.
The propensity for a lithium amide to engage in a SET pathway versus a polar, two-electron pathway is influenced by several factors, including the oxidation potential of the lithium amide, the reduction potential of the substrate, and the reaction conditions. d-nb.info Computational studies and experimental techniques like cyclic voltammetry are instrumental in understanding and predicting these SET events. nih.govrsc.org The ability to switch between proton abstraction and single-electron transfer mechanisms adds a layer of complexity and versatility to the chemistry of this compound.
Interactive Data Table: Properties of Amine Precursors for Lithium Amide Bases
| Compound Name | Abbreviation | pKa of Conjugate Acid | Steric Hindrance | Primary Use |
| Dicyclohexylamine | HNCy₂ | ~37 | High | Precursor to This compound (LiNCy₂) for kinetic deprotonations. organicchemistrydata.org |
| Diisopropylamine | HN(iPr)₂ | ~36 | Moderate | Precursor to Lithium diisopropylamide (LDA) for kinetic enolate formation. wikipedia.orgorganicchemistrydata.org |
| Hexamethyldisilazane | (Me₃Si)₂NH | ~26 | High | Precursor to Lithium bis(trimethylsilyl)amide (LiHMDS), a non-nucleophilic base. wikipedia.org |
| 2,2,6,6-Tetramethylpiperidine | TMPH | ~37 | Very High | Precursor to Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a highly hindered base. organicchemistrydata.org |
Advanced Applications of Lithium Dicyclohexylamide in Organic Synthesis
Formation of Regioselective and Stereoselective Enolates
The generation of a specific enolate isomer is a cornerstone of stereocontrolled synthesis. The steric bulk of lithium dicyclohexylamide plays a crucial role in directing the deprotonation of unsymmetrical ketones, leading to the formation of the kinetic enolate. makingmolecules.com This regioselectivity is fundamental to controlling the outcome of subsequent alkylation and aldol (B89426) reactions. masterorganicchemistry.com
Chiral lithium amide bases, structural analogs of this compound, are powerful reagents for asymmetric synthesis. psu.edu These bases can desymmetrize prochiral cyclic ketones by selectively removing one of two enantiotopic protons, leading to the formation of enantiomerically enriched lithium enolates. psu.eduiupac.org Subsequent trapping of these enolates, often as silyl (B83357) enol ethers, provides valuable chiral building blocks. iupac.org The level of enantioselectivity achieved is highly dependent on the structure of the chiral base and the reaction conditions, including the presence of additives like lithium halides. psu.edu For instance, in the deprotonation of 4-alkylcyclohexanones, chiral lithium amides have been shown to produce trimethylsilyl (B98337) enol ethers with high enantiomeric excess. nih.govacs.org The conformational rigidity of the chiral base, such as those based on a tetrahydroisoquinoline framework, can significantly influence the enantioselectivity of the deprotonation of substrates like 4-tert-butylcyclohexanone. rsc.org
Table 1: Examples of Chiral Lithium Amide Bases in Asymmetric Deprotonation
| Chiral Amine Precursor | Ketone Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R,R)-bis(1-phenylethyl)amine | 4-tert-Butylcyclohexanone | Silyl Enol Ether | up to 95% | psu.edu |
| 1-Substituted Tetrahydroisoquinolines | 4-tert-Butylcyclohexanone | Silyl Enol Ether | up to 81% (with HMPA) | rsc.org |
This compound and its derivatives can act as nucleophiles in diastereoselective conjugate addition reactions to α,β-unsaturated amides and lactams. nih.govbeilstein-journals.org The stereochemical outcome of these Michael additions is often controlled by a chiral auxiliary attached to the nitrogen atom of the Michael acceptor. beilstein-journals.org This auxiliary effectively blocks one face of the double bond, directing the incoming lithium amide to the opposite face and resulting in the preferential formation of one diastereomer. beilstein-journals.org
In some cases, the lithium alkoxide generated in situ from a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can direct the addition of the lithium amide through coordination. beilstein-journals.org This level of control is crucial for the synthesis of complex molecules with multiple stereocenters. For example, the conjugate addition of lithium amides to O-(2-alkenoyl)TEMPOs has been shown to proceed with high diastereoselectivity. researchgate.net
Directed Metalation and Functionalization of Carbonyl and Aromatic Systems
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide like this compound. nih.gov
This compound has proven to be an effective and economical base for the directed ortho-lithiation of a wide array of functionalized arenes and heteroarenes. rsc.orgrsc.orgrsc.orgresearchgate.net Its use in continuous flow systems allows for rapid and efficient metalations at ambient temperatures, a significant advantage over traditional batch processes that often require cryogenic conditions. rsc.orgrsc.org The resulting aryllithium species can be trapped with various electrophiles to introduce a diverse range of functional groups with high regioselectivity. wikipedia.org This methodology is compatible with sensitive functional groups such as esters and nitriles. rsc.org For instance, the ortho-lithiation of 1,3-dihaloarenes with this compound selectively abstracts the most acidic proton at the 2-position. rsc.orgrsc.org
A significant advancement in directed metalation is the in situ trapping of the initially formed organolithium species with metal salts, such as MgCl₂, ZnCl₂·2LiCl, or LaCl₃·2LiCl. rsc.orgrsc.orgresearchgate.netresearchgate.netuniqsis.com This transmetalation process generates more stable and often less reactive organometallic reagents (organomagnesium, organozinc, etc.), which can then react with a broader range of electrophiles. rsc.orgresearchgate.net this compound is highly effective in these in situ trapping flow metalations. rsc.orgrsc.orgrsc.orgresearchgate.net The procedure involves mixing the substrate with the metal salt before the addition of the lithium amide, leading to a rapid lithiation followed by transmetalation. researchgate.net This approach has been successfully applied to functionalized arenes, heteroarenes, and even acrylate (B77674) derivatives, demonstrating broad functional group tolerance. rsc.orgrsc.org
Table 2: In Situ Trapping Metalations with this compound
| Substrate | Metal Salt | Electrophile | Product Yield | Reference |
|---|---|---|---|---|
| 1,3-Dichlorobenzene | ZnCl₂·2LiCl | 4-Iodobenzotrifluoride | 70% | rsc.org |
| 1,3-Dibromobenzene | MgCl₂ | Ethyl cyanoformate | 98% | rsc.org |
| Ethyl Acrylate | MgCl₂ | Aldehydes | High | researchgate.net |
Halogen-Lithium Exchange and Halogen Dance Reactions
Beyond its role as a deprotonating agent, this compound can participate in and influence halogen-lithium exchange reactions, a fundamental transformation in organometallic chemistry. wikipedia.orgnumberanalytics.com
This exchange process is often a key step in what is known as the "halogen dance" reaction. whiterose.ac.ukwikipedia.org The halogen dance is a base-catalyzed rearrangement where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. whiterose.ac.ukwikipedia.orgias.ac.inbenthamdirect.comresearchgate.netclockss.org The reaction is typically initiated by deprotonation of the ring by a strong base, such as this compound, to form an aryllithium species. wikipedia.orgrsc.org This intermediate can then undergo a series of intermolecular halogen-lithium exchange steps, leading to the positional isomerization of the halogen. whiterose.ac.ukias.ac.in
For example, the treatment of 2,5-dibromo-3-hexylthiophene (B54134) with this compound induces a halogen dance, resulting in the formation of 2,4-dibromo-3-hexylthiophene after quenching. rsc.org The efficiency of the halogen dance is dependent on the base used, with this compound showing high conversion rates. rsc.org This reaction provides a powerful method for accessing substituted aromatic and heteroaromatic compounds that are difficult to prepare by other means. wikipedia.orgclockss.org The mechanism is thought to involve bromo-bridged transition states. ias.ac.inresearchgate.net
Role in the Synthesis of Complex Molecular Architectures
The construction of complex molecules, such as natural products and pharmaceuticals, relies on the precise and predictable formation of carbon-carbon bonds. This compound is a key reagent in this field, valued for its ability to selectively generate reactive intermediates from sterically demanding precursors.
While numerous bases are available to the synthetic chemist, the unique steric profile of this compound makes it particularly effective for the deprotonation of carbonyl compounds to form specific enolates, which are pivotal intermediates in the synthesis of natural products. The generation of a lithium enolate is a critical step for subsequent C-C bond-forming reactions such as aldol additions and alkylations. The choice of base can profoundly influence the regioselectivity and stereoselectivity of these reactions.
This compound is employed to effectively deprotonate ketones, esters, and amides, enabling nucleophilic additions to various electrophiles. For instance, its use has been documented in the α-amination of carbonyl compounds, a key transformation for introducing nitrogen into complex molecules. In one study, this compound was used as the base to generate a lithium enolate, which then reacted with a hypervalent iodine-based aminating reagent. researchgate.net This method provides a transition-metal-free pathway to α-amino carbonyl compounds, which are valuable building blocks for biologically active molecules. researchgate.net
Furthermore, LiNCy₂ has been utilized in palladium-catalyzed α-arylation reactions of esters. researchgate.netorganic-chemistry.org This reaction involves the formation of an ester enolate by the base, which then couples with an aryl halide. Such methodologies are instrumental in assembling the complex frameworks of many natural products and other biologically relevant molecules. researchgate.net The ability to form these key C-C bonds under controlled conditions is a foundational element of total synthesis.
The synthesis of active pharmaceutical ingredients (APIs) often requires highly selective and efficient chemical steps. This compound has been investigated as a critical base in the synthesis of Bedaquiline (B32110), an essential drug for treating multidrug-resistant tuberculosis. The key step involves a lithiation-addition sequence where a substituted quinoline (B57606) fragment is deprotonated by a lithium amide base, followed by a 1,2-addition to a naphthyl ketone.
The choice of the lithium amide base is crucial for the yield and diastereoselectivity of this reaction. While lithium diisopropylamide (LDA) is commonly used, studies have explored other bases to optimize the process. In one investigation, an optimized lithiation-addition sequence using this compound demonstrated higher yields for the synthesis of the Bedaquiline precursor compared to LDA. However, other research has indicated that under different conditions, the bulky nature of this compound could be detrimental, leading to no product formation, while less hindered bases like lithium pyrrolidide showed improved outcomes by minimizing certain impurities. This highlights the nuanced role of the base, where subtle changes in the substrate and reaction conditions dictate the optimal choice.
Table 1: Comparison of Lithium Amide Bases in a Key Step of Bedaquiline Synthesis Yields and ratios are illustrative and depend on specific reaction conditions.
| Lithium Amide Base | Reported Yield of Addition Product | Observed Issues/Benefits | Reference |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Low to moderate | Commonly used but can be unselective and low-yielding. | whiterose.ac.uk |
| This compound (LiNCy₂) | Higher than LDA in some studies; No product in others | Performance is highly condition-dependent; can offer improved yields but risk of reaction failure due to high steric bulk. | whiterose.ac.ukontosight.ai |
| Lithium Pyrrolidide | Moderate | Reduces formation of desbromo impurity compared to LDA. | wikipedia.org |
Transition-Metal-Free Transformations
A significant recent development in main-group chemistry is the use of this compound to mediate reactions traditionally catalyzed by transition metals. This opens new avenues for sustainable and cost-effective chemical synthesis.
Remarkably, this compound has been shown to react with synthesis gas (syngas), a mixture of carbon monoxide (CO) and dihydrogen (H₂), to effect C-C and C-H bond formations under mild conditions. diva-portal.org Research has demonstrated that LiNCy₂ reacts with CO to generate transient intermediates that possess carbene-like character. diva-portal.org These intermediates are capable of reacting further with either CO or H₂. diva-portal.org
This reactivity provides a transition-metal-free pathway for fundamental bond-forming reactions. diva-portal.org Experimental and computational data have confirmed that these reactions are thermodynamically accessible. diva-portal.org The process involves the sequential insertion of CO (homologation) and reduction with H₂, mimicking the elementary steps of more complex catalytic cycles but without the need for a precious metal catalyst. diva-portal.org
The Fischer-Tropsch (F-T) process, which converts syngas into liquid hydrocarbons, is a cornerstone of industrial chemistry historically reliant on heterogeneous transition-metal catalysts like iron and cobalt. diva-portal.org The ability of this compound to promote the fundamental reactions of the F-T process—namely, C-C and C-H bond formation from CO and H₂—represents a conceptual breakthrough. diva-portal.org
Studies have shown that LiNCy₂ can be used as a catalyst in F-T type reactions, generating carbene-like intermediates that facilitate carbon bond formations. ontosight.ai This provides a main-group, homogeneous system that can perform the key transformations of the Fischer-Tropsch process. diva-portal.org While not a direct industrial replacement, this discovery is significant for demonstrating that complex catalytic processes can be achieved with simple, accessible main-group compounds, inspiring new approaches to catalyst design. diva-portal.orgnumberanalytics.com Further data indicate a kinetic bias towards CO homologation in these systems. diva-portal.org
Structure Reactivity Relationships Governing Lithium Dicyclohexylamide Performance
Impact of Steric Hindrance on Basicity and Nucleophilicity
The defining characteristic of lithium dicyclohexylamide is the substantial steric bulk imparted by its two cyclohexyl rings attached to the nitrogen atom. This steric hindrance is the primary determinant of its chemical behavior, creating a pronounced difference between its basicity and its nucleophilicity.
Basicity: Basicity refers to the ability of a molecule to donate an electron pair to a proton (a Brønsted-Lowry base). The nitrogen atom in this compound possesses a lone pair of electrons and a formal negative charge, making it a powerful base capable of abstracting protons from very weak carbon acids (pKa values up to ~35). The steric bulk of the cyclohexyl groups does not significantly impede the approach of a small proton, allowing LCHA to function effectively as a strong base. wikipedia.org
Nucleophilicity: Nucleophilicity describes the ability of a molecule to donate an electron pair to an electrophilic atom, typically carbon. masterorganicchemistry.com While all bases are potential nucleophiles, the reactivity of LCHA as a nucleophile is severely diminished. The bulky cyclohexyl groups act as a shield, preventing the nitrogen's lone pair from effectively attacking sterically accessible electrophilic centers like the carbon of a carbonyl group or an alkyl halide. youtube.comglasp.co This steric impediment raises the activation energy for nucleophilic attack, making proton abstraction (basicity) the overwhelmingly favored reaction pathway. reddit.com
This disparity is a key synthetic advantage. LCHA can deprotonate a ketone to form an enolate without competing nucleophilic addition to the carbonyl carbon, a common side reaction with less hindered bases like n-butyllithium. wikipedia.org Its non-nucleophilic character is therefore crucial for clean enolate formation and subsequent alkylation or acylation reactions.
| Compound | Steric Profile | Basicity | Nucleophilicity | Primary Application |
|---|---|---|---|---|
| n-Butyllithium | Low | Very Strong | Strong | Initiator/Strong Base/Nucleophile |
| Lithium Diisopropylamide (LDA) | High | Strong | Very Low | Non-nucleophilic Strong Base |
| This compound (LCHA) | Very High | Strong | Extremely Low | Non-nucleophilic Strong Base |
Correlation Between Aggregation State and Reaction Pathways
Like most organolithium reagents, this compound does not typically exist as a simple monomer in solution. Instead, it forms aggregates (dimers, trimers, tetramers, etc.), with the specific nature of the aggregate depending on the solvent, concentration, and temperature. wikipedia.orgnih.gov This aggregation state is not a passive feature; it is directly correlated with the reagent's reactivity and the operative reaction mechanism.
Kinetic studies on the closely related lithium diisopropylamide (LDA) have shown that the dominant form in solution, often a solvated dimer in ethereal solvents like tetrahydrofuran (B95107) (THF), is not necessarily the most reactive species. nih.govacs.org The reaction rate is often dependent on the deaggregation to a less aggregated, more reactive species, such as a monomer. researchgate.net
Dimer-Based Pathways: In some reactions, the deprotonation can occur via a transition state involving the aggregate, such as an "open dimer," where the substrate coordinates to one lithium atom before the proton is transferred to a nitrogen atom on the other half of the dimer. researchgate.netacs.org
Monomer-Based Pathways: More commonly, the rate-limiting step involves the deaggregation of a dimer into a monomer, which is a more kinetically active base. nih.govresearchgate.net The monomeric form, although present in very low concentrations at equilibrium, can be significantly more reactive, sometimes by several orders of magnitude, than the corresponding aggregate. researchgate.net
The reaction order with respect to the lithium amide can provide insight into the aggregation state of the reactive species. A fractional order, for instance, often suggests that the reaction proceeds through a monomer that is in equilibrium with a dimer. The bulky nature of the dicyclohexyl groups in LCHA likely influences the equilibrium between different aggregation states, favoring less compact structures compared to smaller lithium amides.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent is a critical parameter that profoundly influences the structure and reactivity of this compound. wikipedia.org Solvents affect LCHA's performance by solvating the lithium cation, which in turn modulates the aggregation state and the polarity of the Li-N bond.
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used. They are polar aprotic solvents capable of coordinating to the lithium cation through their oxygen lone pairs. This solvation has several consequences:
Deaggregation: Stronger coordinating solvents can break up larger aggregates into smaller, more reactive ones. For example, the equilibrium between dimers and monomers is shifted towards the monomer in more strongly solvating environments. nih.govresearchgate.net
Reaction Rates: By promoting the formation of more reactive, less-aggregated species, coordinating solvents generally increase the rate of deprotonation. chemrxiv.org However, the relationship is not always straightforward. In some cases, quantitative pre-complexation of the substrate to a solvated dimer can lead to complex kinetics where the reaction rate becomes independent of the free solvent concentration. acs.org
Selectivity: The solvent can also influence the regioselectivity of deprotonation. The specific structure of the solvated LCHA aggregate-substrate complex in the transition state can dictate which proton is abstracted. Changes in solvent can alter this transition state geometry, thereby changing the product distribution. mdpi.comrwth-aachen.de
Non-coordinating hydrocarbon solvents like toluene (B28343) or hexane lead to the formation of larger, more stable oligomers. wikipedia.org These aggregates are significantly less reactive, and reactions in these solvents are often much slower or require higher temperatures.
| Solvent | Type | Coordinating Ability | Effect on LCHA Aggregation | General Effect on Reaction Rate |
|---|---|---|---|---|
| Hexane/Toluene | Non-polar | Very Low | Promotes higher-order oligomers | Slow |
| Diethyl Ether (Et₂O) | Polar Aprotic | Moderate | Favors dimers and lower-order aggregates | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Promotes deaggregation to dimers and monomers | Fast |
| Hexamethylphosphoramide (B148902) (HMPA) | Polar Aprotic | Very High | Strongly promotes deaggregation | Very Fast (Use is limited by toxicity) |
Influence of Added Lithium Salts on Reactivity and Aggregation
The reactivity of this compound can be significantly altered by the presence of other lithium salts, such as lithium chloride (LiCl), lithium bromide (LiBr), or even the lithium alkoxide product of a reaction. These salts can participate in the aggregation equilibria, forming mixed aggregates with LCHA.
The effect of these mixed aggregates can be complex and is not always predictable:
Rate Acceleration (Deaggregation): In many cases, the addition of lithium salts, particularly LiCl, leads to a significant increase in reaction rates. researchgate.net This phenomenon is often attributed to the ability of the salt to break down the less reactive homo-oligomers of the lithium amide into smaller, more reactive mixed aggregates. nih.gov For example, a mixed dimer of LCHA and LiCl may be more kinetically active than the LCHA homodimer. This can divert the reaction through a more efficient monomer-based pathway. researchgate.net
Rate Inhibition (Autoinhibition): Conversely, if the product of a reaction is a lithium salt (e.g., a lithium enolate) that forms a very stable and unreactive mixed aggregate with the starting LCHA, the reaction can be slowed down as it proceeds. This is known as product inhibition or autoinhibition. researchgate.net
Changes in Selectivity: By altering the structure of the reactive species, added salts can also influence the selectivity of a deprotonation. The coordination within a mixed aggregate-substrate complex can favor a different transition state and, consequently, a different product isomer.
The precise role of lithium salts is an area of active research, as it highlights the dynamic and complex nature of organolithium reagents in solution. The "salt-free" preparation of lithium amides sometimes yields reagents with markedly different reactivity profiles compared to those prepared in situ where lithium halides from the synthesis of n-butyllithium may be present.
Computational and Theoretical Studies of Lithium Dicyclohexylamide Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly ab initio methods, offer a fundamental understanding of the electronic structure of lithium dicyclohexylamide and how it dictates the compound's reactivity. researchgate.netrsc.orgrsc.org These calculations solve the electronic Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometries.
High-level ab initio calculations have been performed on various lithium amides to understand their conformations and the nature of the lithium-nitrogen bond. researchgate.net For instance, studies on related lithium amide systems investigate the influence of solvation on the NMR coupling constants, which are sensitive electronic properties. These calculations show that coordinating solvent molecules to the lithium atom significantly affects the electronic environment, a finding that aligns well with experimental NMR data. researchgate.net The bulky cyclohexyl groups in LiDCA create a sterically hindered environment around the nitrogen atom, which influences its electronic properties and, consequently, its high basicity and low nucleophilicity.
Computational studies have also explored the electronic states of lithium-containing systems, revealing how interactions with solvents and other ions can alter electronic transitions. rsc.org For LiDCA, quantum calculations can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of reactivity. The HOMO is typically localized on the nitrogen atom, consistent with its role as a strong base, while the LUMO is associated with the lithium cation, indicating its susceptibility to coordination by solvent molecules or other Lewis bases. The reactivity is further modulated by aggregation, a common feature for organolithium compounds, which can be computationally modeled to understand its electronic consequences. researchgate.net
Ab initio molecular orbital methods have been systematically used to calculate properties like redox potentials for organic molecules relevant to lithium-ion systems, providing a framework for understanding the electronic stability and reactivity of compounds like LiDCA in various chemical environments. rsc.orgnih.gov
Molecular Dynamics and Monte Carlo Simulations of Solution Behavior
The behavior of this compound in solution is complex, characterized by an equilibrium between different aggregation states (monomers, dimers, and higher oligomers) and their solvates. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore this dynamic behavior. ekb.egnih.gov
MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing researchers to observe the dynamic processes of aggregation, deaggregation, and solvent exchange. rsc.orgdntb.gov.ua For lithium amides, these simulations can reveal how solvent molecules coordinate to the lithium centers and how these interactions influence the stability of different aggregates. cornell.edu NMR studies have confirmed that LiDCA exhibits solution behavior similar to that of the more commonly studied lithium diisopropylamide (LDA), but with unique solubility and aggregation characteristics that are influenced by the solvent and temperature. acs.org
Monte Carlo simulations use statistical methods to sample different configurations of the system, providing insights into the thermodynamics of solvation and aggregation. researchgate.netacs.orgnih.gov For example, MC simulations can be used to determine the relative stabilities of different aggregate and solvate structures. Studies on chiral lithium amides have shown that the aggregation state is crucial for interpreting reaction mechanisms and optimizing enantioselectivity, a principle that extends to achiral systems like LiDCA. acs.orgresearchgate.net These simulations help in understanding the distribution of various species in solution under different conditions. researchgate.net
Together, MD and MC simulations provide a detailed picture of the solution-phase structure of LiDCA, which is not a single species but a dynamic ensemble of interconverting aggregates. This understanding is critical, as the reactivity and selectivity of LiDCA in organic synthesis are often dependent on its aggregation state. acs.org
| Simulation Technique | Focus of Study for Lithium Amide Systems | Key Findings |
| Molecular Dynamics (MD) | Aggregation/deaggregation dynamics, solvent exchange, ion diffusion. rsc.orgdntb.gov.ua | Provides a time-resolved view of how aggregates form and break apart, and how solvent molecules interact with lithium centers. cornell.edu |
| Monte Carlo (MC) | Thermodynamic stability of aggregates, solvent effects, equilibrium distributions. researchgate.netnih.gov | Determines the most stable aggregate structures and how their populations change with solvent and temperature. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in solution, role of specific solvent molecules. | Combines the accuracy of quantum mechanics for the reacting species with the efficiency of classical mechanics for the solvent environment. |
Theoretical Prediction of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the prediction of reaction mechanisms and the characterization of transition states. e3s-conferences.org This knowledge is crucial for understanding reaction outcomes, selectivity, and kinetics.
Computational studies have been successfully applied to predict reaction pathways for various organolithium reagents. rsc.org For LiDCA, this includes modeling its role in deprotonation reactions, where it acts as a strong, non-nucleophilic base. Theoretical calculations can determine the activation barriers for proton abstraction from different substrates, helping to explain the regioselectivity observed in experiments. For instance, in the deprotonation of terminal aziridines, LiDCA is used to generate regio- and stereoselective trans-α-lithiated intermediates. acs.org
A significant area of study involves the reaction of LiDCA with carbon monoxide (CO). nih.govacs.org Theoretical calculations have shown that LiDCA can react with CO to form transient intermediates with carbene-like character. nih.gov These intermediates are capable of further reaction, leading to C-C and C-H bond formation. Computational data indicate that these subsequent reactions are thermodynamically accessible, providing a theoretical basis for a transition-metal-free pathway analogous to aspects of the Fischer-Tropsch process. nih.govacs.org
The accuracy of these predictions depends heavily on the level of theory used. High-level methods are often required to accurately capture the subtle electronic effects that govern the stability of intermediates and transition states. researchgate.netnih.gov By calculating the structures and energies of transition states, chemists can gain a deeper understanding of what controls the speed and selectivity of reactions involving LiDCA. e3s-conferences.orgchemrxiv.org
Role of Density Functional Theory (DFT) in Understanding Reactivity
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying systems like this compound due to its favorable balance of accuracy and computational cost. cornell.edu DFT methods are used extensively to investigate the structure, stability, and reactivity of lithium amides and their aggregates. researchgate.netresearchgate.net
DFT calculations have been crucial in elucidating the structures of mixed aggregates formed between lithium amides and other organolithium species or lithium salts. researchgate.net These calculations, often performed in conjunction with NMR spectroscopy, help to assign the complex spectra and confirm the solution structures. acs.org Understanding these structures is vital, as the specific aggregate involved in a reaction often determines its outcome.
Different DFT functionals can, however, yield significantly different results, especially for transition state energies. researchgate.netnih.gov For example, in studies of electrolyte decomposition in lithium-ion batteries, predicted barrier heights varied widely between different functionals, highlighting the importance of benchmarking against high-level ab initio methods like coupled-cluster theory [CCSD(T)]. researchgate.netnih.gov For lithium amide systems, functionals that properly account for dispersion forces and long-range interactions are often necessary to obtain reliable results, particularly when studying aggregation and solvation phenomena. cornell.edu Despite these challenges, DFT remains an invaluable tool for providing qualitative insights and quantitative predictions about the chemical behavior of this compound.
| DFT Functional Type | Typical Application for LiDCA Systems | Strengths and Weaknesses |
| GGA (e.g., PBE, BLYP) | Geometry optimizations of larger systems. | Computationally efficient; may underestimate reaction barriers. researchgate.netnih.gov |
| Hybrid (e.g., B3LYP) | Widely used for geometries, reaction energies, and mechanisms. | Good balance of accuracy and cost; performance can be system-dependent. researchgate.net |
| Meta-Hybrid (e.g., M06-2X) | Systems with non-covalent interactions (aggregation, solvation). | Often provides higher accuracy for kinetics and thermodynamics. researchgate.netnih.gov |
| Range-Separated (e.g., CAM-B3LYP, ωB97X-V) | Electronic properties, charge-transfer excitations. | Improved description of long-range interactions. researchgate.netnih.govchemrxiv.org |
Analytical and Spectroscopic Methodologies for Reaction Monitoring
In Situ Infrared (IR) Spectroscopy for Reaction Progression
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real time. mt.com By inserting a probe directly into the reaction mixture, continuous spectra are collected, allowing scientists to track the concentration changes of reactants, products, and transient intermediates. mt.commt.com This method is particularly useful for observing the functional group transformations that are characteristic of organic synthesis.
In reactions mediated by lithium dicyclohexylamide, such as the deprotonation of a ketone to form a lithium enolate, in situ IR spectroscopy provides a direct way to monitor reaction kinetics and endpoint. The disappearance of the ketone's carbonyl (C=O) stretching frequency and the concurrent appearance of the enolate's carbon-carbon double bond (C=C) and carbon-oxygen single bond (C-O) stretches can be tracked over time. mt.com This data provides critical information on reaction initiation, rate, and completion. mt.com The high sensitivity of modern FTIR spectrometers allows for the monitoring of reactions even at the low temperatures (e.g., -78°C) often required for lithium amide chemistry. mt.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Ketone (Reactant) | C=O Stretch | 1715 | Signal decreases |
| Lithium Enolate (Product) | C=C Stretch | 1650 - 1550 | Signal increases |
| Lithium Enolate (Product) | C-O Stretch | 1300 - 1200 | Signal increases |
In Situ Raman Spectroscopy for Real-Time Mechanistic Insights
In situ Raman spectroscopy serves as an excellent complementary technique to IR for real-time reaction monitoring. americanpharmaceuticalreview.com It provides information on molecular vibrations but is governed by different selection rules. Raman is particularly adept at detecting vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in IR spectra. spectroscopyonline.com A significant advantage is that common solvents like tetrahydrofuran (B95107) (THF) and hydrocarbons, which have strong IR absorbance bands, often produce a weaker Raman signal, resulting in a clearer view of the reacting species. americanpharmaceuticalreview.com
This technique can offer deep mechanistic insights by detecting short-lived intermediates and tracking changes in bonding throughout a reaction. anton-paar.com For instance, in an LCHA-mediated reaction, Raman spectroscopy could be used to monitor changes in the C-Br stretch of an aryl bromide during a halogen-lithium exchange or the formation of specific enolate geometries. americanpharmaceuticalreview.com The ability to perform measurements directly through the wall of a glass reaction vial without cross-contamination makes it a versatile tool for studying sensitive organometallic processes. anton-paar.com Time-resolved measurements can help elucidate reaction kinetics and identify the formation of byproducts. anton-paar.com
| Reaction Type | Monitored Bond | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Halogen-Lithium Exchange | C-Br Stretch (Aryl Bromide) | ~260 | Disappearance indicates reactant consumption. americanpharmaceuticalreview.com |
| Enolate Formation | C=C Stretch (Enolate) | 1650 - 1550 | Formation of the key intermediate. |
| Polymerization | C=C Stretch (Monomer) | ~1640 | Disappearance indicates polymerization progress. spectroscopyonline.com |
Advanced NMR Spectroscopy for Intermediates and Reaction Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Advanced NMR techniques are particularly crucial for understanding the behavior of this compound, which exists in complex aggregated forms. Studies using ⁶Li and ¹⁵N NMR have confirmed that LCHA primarily exists as cyclic dimers in solvents like THF. rsc.org Understanding this aggregation state is vital as it directly impacts the base's reactivity and selectivity.
Beyond structural analysis of the base itself, NMR is used to monitor reaction dynamics and identify intermediates. numberanalytics.comdbatu.ac.in Variable-temperature (VT) NMR experiments, for example, can provide insight into the stability of intermediates and the rotational restrictions within congested molecules formed during a reaction. researchgate.net In a reaction where LCHA is used for deprotonation, ¹H and ¹³C NMR can track the disappearance of the acidic proton and the corresponding shifts in carbon signals as the substrate is converted to its lithiated conjugate base. Furthermore, ⁷Li NMR can provide information about the electronic environment of the lithium cation, distinguishing between different aggregated species or ion-pairing states in the reaction mixture. numberanalytics.com
| Nucleus | NMR Technique | Information Gained |
|---|---|---|
| ⁶Li, ¹⁵N | Multinuclear NMR | Elucidation of aggregation state (e.g., dimers). rsc.org |
| ¹H, ¹³C | Reaction Monitoring | Tracking conversion of reactants to products. |
| ⁷Li | Reaction Monitoring | Investigating lithium ion environment and dynamics. numberanalytics.com |
| Various | Variable-Temperature (VT) NMR | Studying stability of intermediates and dynamic processes. researchgate.net |
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical method used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for identifying reaction products and, crucially, detecting low-abundance, highly reactive intermediates. nih.gov Electrospray ionization (ESI-MS) is particularly well-suited for studying organometallic reactions as it can gently transfer ions from the solution phase into the gas phase for analysis. nih.gov
In the context of this compound chemistry, MS is instrumental in identifying the outcomes of complex transformations. For instance, LCHA has been shown to react with carbon monoxide (CO) to generate transient intermediates with carbene-like character, a key finding in the development of transition-metal-free Fischer-Tropsch type processes. acs.orgnih.gov The identification of these fleeting species would be nearly impossible without a technique like mass spectrometry. Furthermore, the coupling of a mass spectrometer to a flow chemistry reactor allows for the online monitoring of reactions, enabling the detection of unstable intermediates generated during in-situ trapping metalations involving LCHA. uniqsis.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which allows for the determination of the elemental composition of an unknown product or intermediate with high confidence. cornell.edu
| Species Type | Example | Ionization Method | Significance |
|---|---|---|---|
| Final Product | Aldol (B89426) Adduct | ESI | Confirmation of reaction success and product structure. |
| Trapped Intermediate | Silylated Enolate | ESI | Provides evidence for the formation of a lithium enolate intermediate. |
| Transient Intermediate | Carbene-like species from reaction with CO | ESI | Elucidation of novel reaction mechanisms. acs.orgnih.gov |
| Organometallic Intermediate | Arylzinc species from transmetalation | Online ESI-MS | Monitoring of flow chemistry processes. uniqsis.com |
Future Research Directions for Lithium Dicyclohexylamide
Development of Catalytic Asymmetric Transformations
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While lithium dicyclohexylamide is an achiral reagent, a significant future direction lies in its incorporation into catalytic asymmetric transformations. This research area aims to utilize substoichiometric amounts of a chiral source in conjunction with LiNCy₂ to induce high levels of stereoselectivity.
Key research thrusts in this area include:
Chiral Ligand-Mediated Deprotonation: A primary strategy involves the in-situ formation of a chiral lithium amide complex by introducing a chiral ligand, such as a diamine or amino alcohol. Although this approach is more established with other lithium amides like lithium diisopropylamide (LDA), the unique steric profile of the dicyclohexyl groups in LiNCy₂ offers potential for different selectivity profiles. Future work will likely explore a broader range of chiral ligands to find systems that provide high enantioselectivity in deprotonation reactions. acs.orgpsu.edu
Kinetic Resolution: LiNCy₂ could be employed as a base in the kinetic resolution of racemic substrates. nih.gov In such a system, a chiral catalyst or additive would differentiate between the two enantiomers of the starting material, leading to the selective reaction of one over the other. Research could focus on designing catalytic systems where LiNCy₂ acts as the terminal base in processes like the rearrangement of meso-epoxides to chiral allylic alcohols. acs.org
External Chiral Additives: The influence of external achiral additives like lithium chloride on the stereoselectivity of lithium amide reactions is well-documented. psu.edu A future avenue of investigation is the systematic study of chiral salt additives in LiNCy₂-mediated reactions. These additives could modify the aggregation state and geometry of the active base, creating a chiral environment capable of enantioselective transformations.
The development of catalytic systems is a critical step toward more sustainable and atom-economical synthetic processes. psu.edunih.gov Realizing the potential of LiNCy₂ in catalytic asymmetric synthesis would represent a significant advancement, expanding its role from a stoichiometric base to a key component in stereoselective catalysis. mdpi.com
Integration into Automated and High-Throughput Synthesis Platforms
The modernization of chemical synthesis increasingly relies on automation and high-throughput experimentation to accelerate discovery and process optimization. cicenergigune.comcea.fr this compound is particularly well-suited for these technologies due to its favorable physical and chemical properties, such as being an economic and effective base. uniqsis.comresearchgate.net
A major area of future development is the expanded use of LiNCy₂ in continuous flow chemistry. uniqsis.com Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and simplified scalability. uniqsis.comresearchgate.net Research has demonstrated that LiNCy₂ can be used for rapid and efficient in-situ trapping metalations of functionalized arenes, heteroarenes, and acrylate (B77674) derivatives in flow reactors. uniqsis.comresearchgate.net These processes often involve mixing the substrate and a metal salt (e.g., ZnCl₂·2LiCl, MgCl₂) with LiNCy₂ in a flow system, with very short residence times, before quenching with an electrophile. uniqsis.com
Future research will likely focus on:
Expanding the scope of flow reactions to include a wider variety of substrates and electrophiles.
Developing multi-step, fully automated flow sequences where LiNCy₂ is used in one of the key steps. uniqsis.com
Integrating online analytical techniques to monitor reaction progress and optimize conditions in real-time.
The table below summarizes representative findings in the application of LiNCy₂ in flow synthesis, highlighting the efficiency of this approach.
Table 1: Application of this compound in Flow Synthesis
| Substrate Type | Reaction Conditions | Residence Time | Outcome | Reference(s) |
|---|---|---|---|---|
| Functionalized Arenes/Heteroarenes | 0 °C, in presence of ZnCl₂·2LiCl | 40 seconds | Fast and convenient metalation | uniqsis.comresearchgate.net |
| Acrylate Derivatives | 0 °C, in presence of MgCl₂ | 40 seconds | High yields of trapped intermediates | uniqsis.com |
The integration of LiNCy₂ into these automated platforms will not only accelerate the synthesis of known compounds but also enable the rapid exploration of new chemical space, a crucial element in drug discovery and materials science. cicenergigune.comcea.fr
Exploration of Novel Substrate Classes and Reaction Types
While LiNCy₂ is traditionally used for the deprotonation of relatively simple carbon acids like ketones and esters, a significant area for future research is the exploration of its reactivity with new classes of substrates and in unconventional reaction manifolds. Its unique steric bulk and basicity can be harnessed to achieve transformations that are difficult with other bases.
Promising future directions include:
Reactions with Organometallic and Inorganic Molecules: A groundbreaking area of research has shown that LiNCy₂ can react with carbon monoxide (CO) or synthesis gas (syngas) to generate transient carbene-like intermediates. nih.govdntb.gov.ua This opens a transition-metal-free pathway to C-C and C-H bond formation, mimicking fundamental steps of the Fischer-Tropsch process. nih.gov Further exploration could lead to novel catalytic cycles for converting simple C1 feedstocks into more complex organic molecules.
Deprotonation of Strained Ring Systems: LiNCy₂ has been successfully used for the regio- and stereoselective deprotonation of terminal aziridines. researchgate.netacs.org The resulting α-lithiated aziridines can undergo subsequent dimerization or isomerization reactions. acs.org Future work could extend this methodology to other strained heterocyclic systems, providing access to complex and biologically relevant scaffolds.
Formation of Novel Reactive Intermediates: Studies on the reaction of LiNCy₂ with N,N-disubstituted formamides have revealed the formation of unusual adducts and lithiated carbamoyl (B1232498) anions. acs.org The trapping of these intermediates with electrophiles provides access to substituted glyoxylamides. Investigating the reactivity of LiNCy₂ with a broader range of amides, ureas, and carbamates could uncover new types of synthetically useful reactive intermediates.
Amination Reactions: LiNCy₂ can be used as a base in the α-amination of carbonyl compounds, such as esters and amides, using hypervalent iodine reagents. researchgate.net This provides a direct route to α-amino carbonyl compounds, which are valuable building blocks. Future research could optimize these conditions and expand the substrate scope.
The table below summarizes some of the novel applications that are paving the way for future research.
Table 2: Summary of Novel Reaction Types Involving this compound
| Reaction Type | Substrate(s) | Key Intermediate/Process | Product Class | Reference(s) |
|---|---|---|---|---|
| Fischer-Tropsch Type | Carbon Monoxide (CO), Syngas (CO/H₂) | Carbene-like intermediates | Homologated carbon chains | nih.govdntb.gov.uaresearchgate.net |
| Regioselective Deprotonation | Terminal Aziridines | α-Lithiated aziridines | 2-Ene-1,4-diamines, N-H trans-aziridinylesters | researchgate.netacs.org |
| Adduct Formation | N,N-Disubstituted Formamides | Lithiated carbamoyl anions | Substituted glyoxylamides | acs.org |
Advanced Methodologies for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for controlling reactivity, improving yields, and rationally designing new transformations. Future research on this compound will heavily rely on advanced analytical and computational techniques to elucidate its complex behavior in solution.
Key methodologies for future mechanistic studies include:
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more specialized techniques are needed to probe the nature of organolithium reagents. Studies using ⁶Li and ¹⁵N NMR spectroscopy have been instrumental in determining that LiNCy₂, much like LDA, exists predominantly as cyclic dimers in solution. wpmucdn.com Future studies will likely employ these techniques, along with Diffusion-Ordered Spectroscopy (DOSY), to investigate the structure of mixed aggregates with other lithium salts and the influence of solvents and additives on the aggregation state. wpmucdn.comnih.gov
Computational Chemistry: Density Functional Theory (DFT) and other ab initio computational methods have become powerful tools for studying reaction pathways, transition states, and the structures of transient intermediates that are difficult to observe experimentally. researchgate.netcornell.edu Computational studies can provide thermodynamic and kinetic data, explaining observed selectivities and predicting the feasibility of new reactions. nih.govnih.gov For LiNCy₂, future computational work will be essential for understanding the mechanism of novel reactions, such as the Fischer-Tropsch type processes, and for designing chiral ligands for asymmetric catalysis. nih.gov
In-situ Reaction Monitoring: Techniques like in-situ Infrared (IR) and Raman spectroscopy, as well as reaction calorimetry, allow for the real-time monitoring of reactions. acs.org These methods can provide detailed kinetic data and help identify reactive intermediates. Applying these techniques to LiNCy₂-mediated reactions, particularly in flow systems, will be crucial for process optimization and mechanistic understanding. bham.ac.ukresearchgate.net
The combination of these advanced experimental and theoretical methods will provide a comprehensive picture of LiNCy₂'s structure and reactivity, paving the way for its more rational and widespread application in synthesis.
Table 3: Methodologies for Mechanistic Studies of Lithium Amides
| Technique | Information Gained | Example Application | Reference(s) |
|---|---|---|---|
| ⁶Li and ¹⁵N NMR Spectroscopy | Aggregation state (monomer, dimer), solvation, mixed aggregate formation | Characterization of LiNCy₂ as a cyclic dimer in solution | wpmucdn.com |
| Density Functional Theory (DFT) | Reaction pathways, transition state energies, intermediate structures | Elucidation of mechanisms for LiHMDS-mediated reactions; thermodynamic analysis of LiNCy₂ with CO | nih.govnih.gov |
| Reaction Calorimetry | Enthalpy of reaction (ΔHrxn), reaction kinetics, initial rates | Probing the effect of ligands on reaction rates in Ullmann amination | acs.org |
Q & A
Q. What are the optimal synthetic conditions for generating organometallic intermediates using Cy₂NLi?
Methodological Answer: Cy₂NLi enables rapid lithiation of functionalized arenes, heteroarenes, and acrylates in flow systems. Optimal conditions involve:
Q. How does the solution structure of Cy₂NLi compare to lithium diisopropylamide (LDA)?
Methodological Answer: Cy₂NLi predominantly forms cyclic dimers in THF, similar to LDA, despite differences in solubility. Structural characterization involves:
Q. What are common applications of Cy₂NLi in stereoselective synthesis?
Methodological Answer: Cy₂NLi controls stereochemistry in elimination reactions. For example:
- trans-Cyclodecene Synthesis : 96% selectivity achieved in ether-hexane solvents.
- Base-Solvent Synergy : Pairing Cy₂NLi with non-polar solvents minimizes side reactions, enhancing trans-alkene formation .
Advanced Research Questions
Q. How can discrepancies in reported Cy₂NLi aggregation states be resolved?
Methodological Answer: Conflicting reports of monomers vs. dimers arise from solvent and additive choices. To resolve:
Q. What strategies mitigate impurity formation during Cy₂NLi-mediated enolate generation?
Methodological Answer: Excess Cy₂NLi competes with enolates in alkylation. Mitigation involves:
Q. How does Cy₂NLi enable transition-metal-free C–C bond formation?
Methodological Answer: Cy₂NLi reacts with syngas (CO/H₂) to form carbene intermediates for Fischer-Tropsch-like processes:
Q. What are the limitations of Cy₂NLi as a precursor in atomic layer deposition (ALD)?
Methodological Answer: While Cy₂NLi exhibits high reactivity, its limitations include:
Q. How is Cy₂NLi applied in lithium-selective electrochemical sensors?
Methodological Answer: Dicyclohexylamide ionophores in polymeric membranes enhance Li⁺ selectivity via:
- Stability Constants : Measured via segmented sandwich membranes (log KLi/Na ~ 3.5).
- Interfacial Kinetics : Impedance spectroscopy quantifies exchange current densities (e.g., 0.1–1.0 mA/cm² for Li⁺) .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
